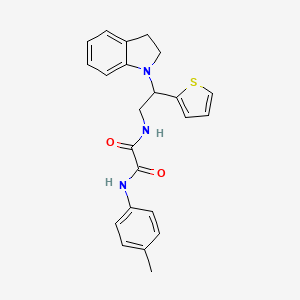

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that features a combination of indole, thiophene, and oxalamide functional groups

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2S/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUJURAXKVGREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as indole derivatives and thiophene derivatives, followed by their coupling through an oxalamide linkage.

-

Step 1: Synthesis of Indole Derivative

Reagents: Indole, alkyl halide

Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), heat

Reaction: N-alkylation of indole to form N-alkylindole

-

Step 2: Synthesis of Thiophene Derivative

Reagents: Thiophene, alkyl halide

Conditions: Base (e.g., NaH), solvent (e.g., THF), heat

Reaction: N-alkylation of thiophene to form N-alkylthiophene

-

Step 3: Coupling Reaction

Reagents: N-alkylindole, N-alkylthiophene, oxalyl chloride, p-toluidine

Conditions: Base (e.g., Et3N), solvent (e.g., CH2Cl2), low temperature

Reaction: Formation of oxalamide linkage to yield the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the indole and thiophene rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; solvent (e.g., water, acetone); temperature (e.g., room temperature to reflux)

Reduction: Lithium aluminum hydride, sodium borohydride; solvent (e.g., ether, ethanol); temperature (e.g., room temperature to reflux)

Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); solvent (e.g., DMF, DMSO); temperature (e.g., room temperature to reflux)

Major Products

Oxidation: Oxidized derivatives of the indole and thiophene rings

Reduction: Reduced derivatives of the oxalamide linkage

Substitution: Substituted derivatives at the indole and thiophene rings

Scientific Research Applications

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and thiophene rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide

- N1-(2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

- N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the presence of both indole and thiophene rings, which confer distinct electronic and steric properties. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs.

Biological Activity

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound features unique structural components, including an indole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H21N3O2S, with a molecular weight of approximately 343.45 g/mol. The structural features of this compound suggest potential interactions with various biological targets due to the presence of heterocyclic groups.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O2S |

| Molecular Weight | 343.45 g/mol |

| Indole Moiety | Present |

| Thiophene Moiety | Present |

| Oxalamide Group | Present |

The unique combination of indole and thiophene rings in this compound enhances its pharmacological profile. Research indicates that compounds with similar structural motifs exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Case Studies and Research Findings

- Anti-inflammatory Activity : Studies have shown that derivatives of oxalamides can exhibit significant anti-inflammatory effects. For instance, compounds with indole and thiophene moieties have been linked to the inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Research indicates that similar compounds demonstrate antimicrobial activity against a range of pathogens. The presence of the thiophene ring enhances the ability to interact with microbial membranes, leading to increased efficacy against bacterial strains.

- Antitumor Activity : Preliminary studies have suggested that this compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.

Table 2: Biological Activities Reported

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of Indole Derivative : Utilizing Fischer indole synthesis to generate the indole ring.

- Thiophene Introduction : Employing cross-coupling reactions such as Suzuki-Miyaura coupling to introduce the thiophene moiety.

- Final Assembly : Coupling the intermediates through amide bond formation to yield the final product.

Table 3: Synthetic Routes Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of indole derivative |

| Step 2 | Introduction of thiophene via cross-coupling |

| Step 3 | Amide bond formation for final product |

Q & A

Basic: What are the recommended synthetic routes for this oxalamide derivative, and what challenges are associated with its multi-step synthesis?

Answer:

The synthesis typically involves sequential coupling of oxalic acid derivatives with the indoline-thiophene ethylamine and p-toluidine precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the oxalamide backbone to substituents .

- Stereochemical control : The indoline and thiophene moieties may introduce steric hindrance, requiring chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis .

- Purification challenges : Due to polar intermediates, column chromatography with gradients (e.g., hexane/ethyl acetate to DCM/MeOH) is critical. Low yields (~30–40%) are common in final steps .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming its structure?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent connectivity, with indoline NH and thiophene protons appearing as distinct peaks (δ 7.5–8.5 ppm for aromatic protons) .

- HRMS : Validates molecular weight (e.g., expected [M+H] for CHNOS: ~418.15) .

- X-ray crystallography : SHELX software refines crystal structures to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding via oxalamide carbonyls) .

Advanced: How can researchers design experiments to elucidate structure-activity relationships (SAR) for the indoline and thiophene substituents?

Answer:

- Analog synthesis : Replace indoline with pyrrolidine or thiophene with furan to assess electronic/steric effects on bioactivity .

- Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement) to correlate substituent changes with activity .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding affinity changes upon substituting thiophene with less π-rich rings) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Orthogonal validation : Confirm cytotoxicity (MTT assay) and target engagement (SPR or thermal shift assays) to distinguish off-target effects .

- Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific responses .

Basic: What key physicochemical properties influence its bioavailability?

Answer:

- LogP : Predicted ~3.5 (via ChemAxon), indicating moderate lipophilicity. Adjust via substituent methylation or hydroxylation .

- Solubility : Poor aqueous solubility (experimentally <10 µM) necessitates formulation with DMSO or cyclodextrins for in vivo studies .

- Stability : Assess pH-dependent degradation (e.g., oxalamide hydrolysis in acidic conditions via LC-MS) .

Advanced: How can computational modeling predict binding affinity to target proteins?

Answer:

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (using GROMACS) to identify stable binding poses .

- Free-energy calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing analogs with lower energy values .

- Pharmacophore mapping : Align indoline-thiophene motifs with known active sites (e.g., kinase ATP pockets) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme inhibition : Fluorescent kinase assays (e.g., ADP-Glo™) at 10 µM–1 nM concentrations .

- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (IC determination) .

- Solubility screening : Use nephelometry or UV-vis spectroscopy in PBS/DMSO mixtures .

Advanced: How to optimize reaction yields during synthesis?

Answer:

- Catalyst optimization : Replace DCC with EDCI/HOBt to reduce racemization in amide coupling .

- Solvent selection : Use DMF for polar intermediates or switch to THF for sterically hindered steps .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) for steps requiring high temperatures .

Basic: How do the indoline and thiophene moieties affect electronic properties?

Answer:

- Thiophene : Electron-rich sulfur enhances π-π stacking with aromatic residues in target proteins (confirmed via UV-vis redshift) .

- Indoline : Planar structure facilitates hydrogen bonding via NH, while methyl groups on p-tolyl increase hydrophobicity .

Advanced: What methodologies study metabolic stability in preclinical models?

Answer:

- Liver microsomes : Incubate compound with rat/human microsomes (1 mg/mL) and quantify parent compound depletion via LC-MS/MS .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

- Metabolite ID : Use high-resolution MS/MS to identify hydroxylated or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.